2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid
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Overview
Description
2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid is a boronic acid derivative with the molecular formula C9H12BFO4. This compound is characterized by the presence of a fluorine atom, a methyl group, and a methoxymethoxy group attached to a phenyl ring, along with a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Borylation: The aromatic compound undergoes a borylation reaction, often using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.
Methoxymethoxy Protection: The hydroxyl group on the aromatic ring is protected using methoxymethyl chloride in the presence of a base like sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the aromatic ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Aromatics: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the preparation of advanced materials, including polymers and nanomaterials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the formation of a palladium-boron intermediate, followed by reductive elimination to yield the coupled product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine, methyl, and methoxymethoxy groups, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a methoxymethoxy group, leading to different electronic and steric properties.
3-Fluoro-4-methoxyphenylboronic Acid: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2-Fluoro-4-methyl-6-(methoxymethoxy)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity in chemical reactions and its suitability for various applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
[2-fluoro-6-(methoxymethoxy)-4-methylphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO4/c1-6-3-7(11)9(10(12)13)8(4-6)15-5-14-2/h3-4,12-13H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQVXBMHZXNSNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)OCOC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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